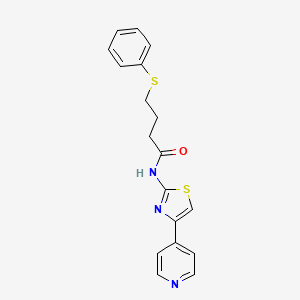
4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups including a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and could potentially confer various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylsulfanyl group attached to a butanamide backbone, which is further substituted with a pyridinyl and a thiazolyl group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyridinyl group might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Field
Materials Science, specifically Corrosion Science
Method
Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
Results
The experimental results showed that this compound is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Detection of Primary Aromatic Amines
Field
Analytical Chemistry
Application
A thiadiazole-based covalent triazine framework nanosheet was constructed for highly selective and sensitive primary aromatic amine detection among various amines .
Method
The nanosheet was constructed by introducing an electron-deficient monomer with an aggregation-caused quenching behavior into the 2D framework .
Results
The nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .
Anticancer Activity
Field
Pharmaceutical Chemistry, specifically Anticancer Drug Development
Method
Its anticancer activity was evaluated using various in vitro assays, including cell viability assays, apoptosis assays, and cell cycle analysis .
Results
The experimental results showed that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells .
Antimicrobial Activity
Field
Microbiology, specifically Antimicrobial Drug Development
Method
Its antimicrobial activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .
Results
The experimental results showed that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains .
Antifungal Activity
Field
Microbiology, specifically Antifungal Drug Development
Method
Its antifungal activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .
Results
The experimental results showed that this compound exhibits potent antifungal activity against various fungal strains .
Antiviral Activity
Field
Virology, specifically Antiviral Drug Development
Method
Its antiviral activity was evaluated using various in vitro assays, including plaque reduction assays and virus yield reduction assays .
Results
The experimental results showed that this compound exhibits potent antiviral activity against various viral strains .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(7-4-12-23-15-5-2-1-3-6-15)21-18-20-16(13-24-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWRVGDNPYVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

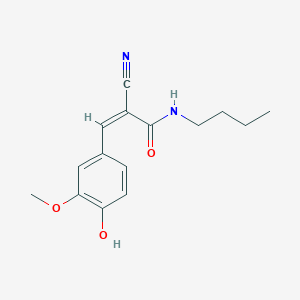
![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)
![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)
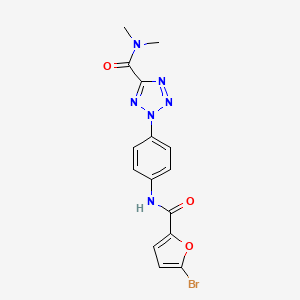
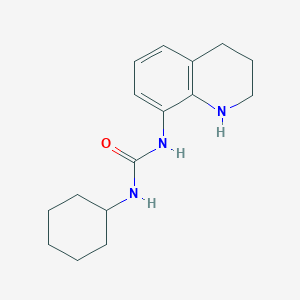
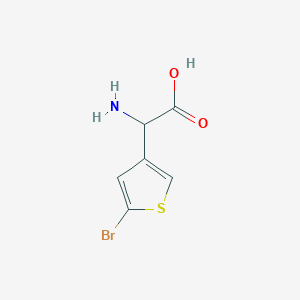
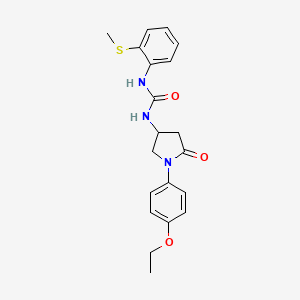
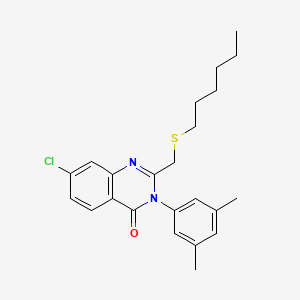
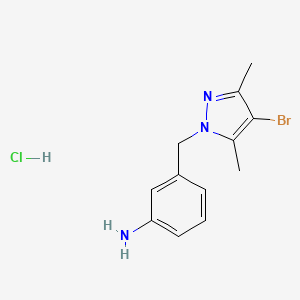
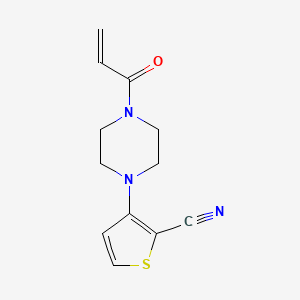
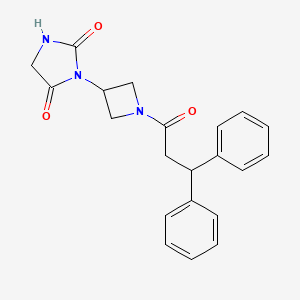
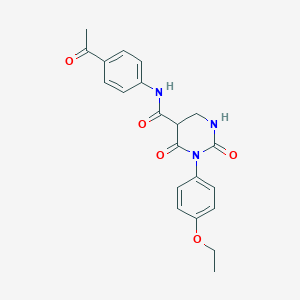
![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)